4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
4-(N,N-Diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a diethylsulfamoyl group at the 4-position of the benzamide core. The molecule is further substituted with a 4-fluorobenzo[d]thiazol-2-yl group and a pyridin-3-ylmethyl group, both attached to the nitrogen of the benzamide. Its design may derive from optimizing solubility, metabolic stability, and target affinity .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3S2/c1-3-28(4-2)34(31,32)19-12-10-18(11-13-19)23(30)29(16-17-7-6-14-26-15-17)24-27-22-20(25)8-5-9-21(22)33-24/h5-15H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSDUPPXYBBEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, with the CAS number 895011-10-6, is a compound of significant interest in medicinal chemistry. Its unique structural features suggest potential biological activities that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 498.6 g/mol. The compound features a sulfamoyl group , a fluorobenzo[d]thiazole moiety , and a pyridinyl methyl side chain , which are believed to contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 895011-10-6 |
| Molecular Formula | C20H24FN3O3S |
| Molecular Weight | 498.6 g/mol |
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and oxidative stress.
- Antioxidant Activity : The presence of the sulfamoyl and fluorobenzo[d]thiazole groups may enhance its antioxidant properties, allowing it to scavenge free radicals effectively.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced the activity of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.
- Cell Viability Assays : Cell viability assays indicated that the compound exhibits cytotoxic effects against certain cancer cell lines, including breast and lung cancer cells, with IC50 values indicating moderate potency.
- Animal Models : In vivo studies using animal models of arthritis showed that treatment with this compound resulted in reduced swelling and inflammation compared to control groups.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorobenzothiazol-2-yl)-N,N-dimethylbenzamide | Lacks pyridinyl group | Moderate anti-cancer activity |
| N,N-dimethylsulfamoylbenzamide | Contains sulfamoyl group | Antibacterial properties |
| N-(3-dimethylaminopropyl)-4-nitrobenzamide hydrochloride | Contains nitro group; different side chain | Anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the sulfonamide group, heterocyclic systems, and substituent effects. Below is a detailed comparison:
Sulfonamide and Benzamide Derivatives
- 4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide (): Shares the diethylsulfamoyl-benzamide core but replaces the 4-fluorobenzo[d]thiazole with a thienopyrazol group.
- 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (): Substitutes diethylsulfamoyl with methyl(phenyl)sulfamoyl and replaces the fluorobenzo[d]thiazole with a simple thiazole.
Fluorinated Heterocyclic Systems
- N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (): Retains the 4-fluorobenzo[d]thiazole moiety but replaces diethylsulfamoyl with piperidinylsulfonyl. The piperidinyl group enhances basicity, which may improve solubility but alter off-target interactions compared to the diethylsulfamoyl group .
- 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide (): Features a fluorobenzamide core but lacks sulfonamide functionality.
Substituent Effects on Pharmacological Activity
- N-(4-Phenylthiazol-2-yl)benzenesulfonamides (): Compounds like 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide (IC₅₀ = 19 nM) highlight the importance of fluorinated aryl groups in enhancing enzyme (e.g., kynurenine 3-hydroxylase) inhibition. The trifluoromethyl group in this analog increases electron-withdrawing effects, improving binding affinity compared to the target compound’s single fluorine .
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ():
Key Structural and Pharmacological Differences
Physicochemical and Pharmacokinetic Considerations
- Solubility : The diethylsulfamoyl group in the target compound likely improves aqueous solubility compared to analogs with bulky aryl sulfonamides (e.g., ).
- Metabolic Stability : Fluorination at the benzothiazole may reduce oxidative metabolism, enhancing half-life relative to nitro-substituted analogs ().
- Target Affinity : The pyridin-3-ylmethyl group could engage in π-π stacking or hydrogen bonding with biological targets, a feature absent in simpler thiazole derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
